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The following data is derived from the CLEAR trial, a randomized controlled study that compared the
efficacy and safety of Lenvatinib plus Pembrolizumab against Sunitinib in the first-line treatment of patients
with advanced renal cell carcinoma (RCC). The table below summarizes the outcomes for the East Asian

subset of this trial [1].

Parameter Lenvatinib + Pembrolizumab Sunitinib

Median Progression-Free 22.1 months 11.1 months
Survival (PFS)

Hazard Ratio (HR) for PFS 0.38 (95% CI: 0.23-0.62) --

Objective Response Rate 65.3% 49.2%
(ORR)

Odds Ratio (OR) for ORR  2.14 (95% CI: 1.07-4.28) -

Common Any-Grade Hand-foot syndrome (66.7%), Hand-foot syndrome (57.8%),
TEAEs Hypertension, Diarrhea Decreased platelet count
Common Grade 3-5 TEAEs Hypertension (20%) Decreased platelet count (21.9%)
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Parameter Lenvatinib + Pembrolizumab Sunitinib
Dose Reductions due to More frequent (especially TKI- Observed
TEAEs associated events)

Abbreviations: TEAEs = Treatment-emergent adverse events; CI = Confidence Interval.

Detailed Experimental Protocol of the CLEAR Trial

For researchers evaluating the quality of this data, here is a summary of the trial's methodology [1].

o Trial Design: A global, randomized, open-label, Phase 3 trial (ClinicalTrials.gov identifier:

NCT02811861).
¢ Population: The trial enrolled 1,069 patients with advanced renal cell carcinoma. The data presented
above focuses on a pre-specified subgroup of 213 patients from East Asia (Japan and the Republic of
Korea). Baseline characteristics of this subset were generally comparable to the global population.
¢ Interventions: Patients were randomly assigned to one of three arms. The relevant comparison for
this guide is:
o Experimental Arm: Lenvatinib (a multi-targeted TKI) orally once daily + Pembrolizumab (an
anti-PD-1 immune checkpoint inhibitor) intravenously every 3 weeks.
o Active Control Arm: Sunitinib (a multi-targeted TKI) orally once daily on a standard 4-weeks-
on/2-weeks-off schedule.
e Endpoints:
o Primary Endpoint: Progression-free survival (PFS) as assessed by the investigator using
Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
o Secondary Endpoints: Overall survival (OS), objective response rate (ORR), and safety.

Mechanisms of Action and Signaling Pathways

The two regimens compared have fundamentally different mechanisms of action: one is an immunotherapy-

tyrosine kinase inhibitor (TKI) combination, while the other is a TKI monotherapy.

The diagram below illustrates the distinct yet potentially synergistic mechanisms of Lenvatinib and

Pembrolizumab, and contrasts them with the action of Sunitinib.

© 2026 Smolecule. All rights reserved. 2/4 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37294085/
https://www.smolecule.com/products/s548092?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Lenvatinib + Pembrolizumab (Combination Regimen)

[ Lenvatinib (TKI) j [ Pembrolizumab (Anti-PD-1) j

Y

Sunitinib (Monotherapy)

[ Sunitinib (TKI) j

Y

VEGFR, FGFR, PDGFR, RET, KIT [ Blocks PD-1/PD-L1 j VEGFR, PDGFR, KIT, FLT3
interaction
Inhibits angiogenesis Reactivates Inhibits angiogenesis
and tumor proliferation T-cell function and tumor proliferation

Combined Antitumor Effect:
Anti-angiogenesis + Immune Activation

Click to download full resolution via product page

Interpretation and Research Considerations

e Superior Efficacy of Combination Therapy: The data from the CLEAR trial subset demonstrates
that Lenvatinib plus Pembrolizumab is superior to Sunitinib monotherapy in terms of PFS and ORR in
the first-line treatment of advanced RCC [1].

¢ Distinct Safety Profiles: The toxicity profiles differ between the regimens. The combination therapy
led to a very high incidence of hand-foot syndrome in the East Asian population, while Sunitinib was
associated with higher rates of hematological toxicities like decreased platelet count. These
differences are critical for clinical management and patient support [1].

¢ Note on Sunitinib's Evolving Role: While this comparison uses Sunitinib as a benchmark, recent
real-world evidence confirms that Sunitinib remains a treatment option with clinical activity, particularly
in later lines of therapy following progression on immuno-oncology regimens [2].
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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